![molecular formula C6H4N2O4 B1296568 2-Nitronicotinic acid CAS No. 33225-72-8](/img/structure/B1296568.png)
2-Nitronicotinic acid
Overview
Description
2-Nitronicotinic acid is a chemical compound with the molecular formula C6H4N2O4 . It is a derivative of nicotinic acid, also known as vitamin B3 .
Synthesis Analysis
The synthesis of nicotinic acid derivatives involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another method involves the use of nitrilase to convert 3-cyanopyridine to nicotinic acid .Molecular Structure Analysis
The linear formula of this compound is C6H4N2O4 . Its molecular weight is 168.11 .Chemical Reactions Analysis
The key concepts in chemical reactions involving nicotinic acid derivatives include the roles of Arrhenius Acid and Base, Bronsted acid and base, and the state of chemical equilibrium . The molar ratio of H to C is also important in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound are influenced by its chemistry, which directly contributes to its interaction with biological environments .Scientific Research Applications
2-Nitronicotinic acid has been used in a number of scientific research applications. It has been used as a model compound to study the mechanism of action and biochemical and physiological effects of nitro-aromatic compounds. It has also been used to study the effects of nitro-aromatic compounds on the metabolism and toxicity of drugs. In addition, this compound has been used in drug delivery systems and in the development of new therapeutic agents.
Mechanism of Action
Target of Action
2-Nitronicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), is likely to share similar targets with its parent compound . Nicotinic acid primarily targets the HCA2 and HCA3 receptors , which play a crucial role in metabolism . These receptors are involved in various physiological processes, including lipid metabolism and the regulation of inflammatory responses .
Mode of Action
Nicotinic acid acts as an agonist at the HCA2 and HCA3 receptors . Upon binding, it triggers a series of intracellular events that lead to various physiological effects, such as the reduction of lipolysis and the modulation of inflammatory responses .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those influenced by nicotinic acid. Nicotinic acid is involved in the NAD-dependent pathways and plays a vital role in redox metabolism . It acts as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, which is involved in the early steps of nicotinamide adenine dinucleotide (NAD) biosynthesis .
Pharmacokinetics
It’s known that the pharmacokinetics of nicotinic acid can be dose-dependent . Nicotinic acid and its major metabolite, nicotinuric acid, have a half-life of approximately 0.9 hours and 1.3 hours, respectively . About 69.5% of a dose of nicotinic acid is recovered in urine .
Result of Action
Nicotinic acid has been shown to have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, factors such as pH, presence of other substances, and individual metabolic differences can influence the compound’s action and efficacy.
Advantages and Limitations for Lab Experiments
2-Nitronicotinic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is widely available. It is also relatively non-toxic and has a low volatility, which makes it ideal for use in laboratory experiments. However, this compound is also relatively unstable and can decompose when exposed to light or heat. This can limit its use in some laboratory experiments.
Future Directions
The use of 2-Nitronicotinic acid in scientific research is still in its early stages. There are a number of potential future directions for the use of this compound in scientific research, including the development of new therapeutic agents and drug delivery systems, and the further exploration of its biochemical and physiological effects. In addition, there is potential for the use of this compound in the development of new diagnostic tests and biomarkers. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs and therapies.
Safety and Hazards
properties
IUPAC Name |
2-nitropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-7-5(4)8(11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMQELJEDBHDQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305470 | |
Record name | 2-Nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33225-72-8 | |
Record name | 33225-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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